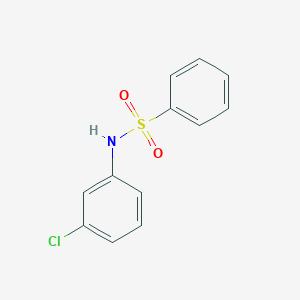

N-(3-Chlorophenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S/c13-10-5-4-6-11(9-10)14-17(15,16)12-7-2-1-3-8-12/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSVDFRYULHBWFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50339357 | |

| Record name | N-(3-Chlorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54129-19-0 | |

| Record name | N-(3-Chlorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Procedure

The traditional synthesis of N-(3-chlorophenyl)benzenesulfonamide involves a two-step process starting with the sulfonation of benzene to form benzenesulfonyl chloride, followed by amidation with m-chloroaniline.

Step 1: Synthesis of Benzenesulfonyl Chloride

Benzene is dissolved in chloroform and treated with chlorosulfonic acid (ClSO₃H) at 273 K to minimize side reactions. The exothermic reaction produces benzenesulfonyl chloride and hydrogen chloride gas:

The crude product is isolated by separating the chloroform layer, washing with cold water, and evaporating the solvent.

Step 2: Amidation with m-Chloroaniline

Benzenesulfonyl chloride is reacted with m-chloroaniline in a 1:1 molar ratio under reflux conditions. The nucleophilic amine attacks the electrophilic sulfur center, displacing chloride and forming the sulfonamide bond:

The product is precipitated by pouring the reaction mixture into ice-cold water, followed by filtration and recrystallization from ethanol.

Table 1: Key Parameters for the Classical Method

Characterization

The final product is characterized by:

-

Infrared (IR) Spectroscopy: Peaks at 1340 cm⁻¹ (asymmetric S=O stretch) and 1160 cm⁻¹ (symmetric S=O stretch).

-

¹H NMR (CDCl₃): Aromatic protons resonate at δ 7.3–7.8 ppm, with the NH proton appearing as a broad singlet at δ 5.2 ppm.

-

X-ray Crystallography: Confirms the molecular structure, with a dihedral angle of 65.4° between the two aromatic rings.

Copper-Catalyzed Cross-Coupling from Nitroarenes

Reaction Design and Conditions

A modern alternative employs a copper(I) catalyst to couple nitrobenzene derivatives with boronic acids, bypassing the need for sulfonyl chloride intermediates. The general reaction scheme is:

For N-(3-chlorophenyl)benzenesulfonamide, nitrobenzene (1a) reacts with 3-chlorobenzeneboronic acid (2h) in the presence of Cu(MeCN)₄PF₆ (20 mol%), 1,10-phenanthroline (10 mol%), and K₂S₂O₅ as an oxidant. The reaction proceeds in a mixed solvent system (NMP/isopropanol) at 70°C for 48 hours under argon.

Table 2: Optimized Conditions for Copper-Catalyzed Synthesis

| Parameter | Details |

|---|---|

| Catalyst System | Cu(MeCN)₄PF₆ (20 mol%) + 1,10-phenanthroline (10 mol%) |

| Oxidant | K₂S₂O₅ (3.0 equiv) |

| Solvent | NMP/isopropanol (4:1 v/v) |

| Temperature | 70°C |

| Reaction Time | 48 hours |

| Yield | 77% (isolated) |

| Purification | Flash chromatography (20% EtOAc/hexane) |

Mechanistic Insights

The copper catalyst facilitates the reduction of nitrobenzene to a nitroso intermediate, which undergoes oxidative sulfonation with the boronic acid. Potassium metabisulfite (K₂S₂O₅) acts as a sulfur source and oxidant, enabling the formation of the sulfonamide bond. Isopropanol likely serves as a proton donor, enhancing the reactivity of intermediates.

Scalability and Practical Considerations

A gram-scale synthesis demonstrated the method’s robustness:

-

Scale: 3.0 mmol nitrobenzene → 936 mg product (77% yield).

-

Workup: Dilution with 0.03 M HCl, extraction with EtOAc, and column chromatography.

This approach avoids hazardous reagents like chlorosulfonic acid and offers better functional group tolerance compared to the classical method.

Comparative Analysis of Preparation Methods

Efficiency and Yield

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The chlorophenyl ring undergoes EAS at the meta and para positions relative to the sulfonamide group.

Table 1: EAS Reactions and Products

Key Observations :

-

Nitration favors the para position due to steric hindrance from the sulfonamide group .

-

Bromination occurs at the meta position under Friedel-Crafts conditions .

Hydrogen Bonding and Structural Interactions

The sulfonamide NH group participates in intermolecular hydrogen bonding, forming inversion-related dimers (Fig. 2) :

Biological Interactions and Enzyme Inhibition

The compound’s sulfonamide moiety enables competitive inhibition of carbonic anhydrase and cyclooxygenase-2 (COX-2) :

Mechanism :

-

Sulfonamide acts as a zinc-binding group in enzyme active sites .

-

Chlorophenyl group enhances lipophilicity, improving membrane permeability .

Electrochemical Reactivity

In electrochemical synthesis, N-(3-Chlorophenyl)benzenesulfonamide derivatives form via paired electrolysis :

Applications :

Table 2: Reactivity Toward Nucleophiles

| Nucleophile | Conditions | Product | Reactivity Rate (k, M⁻¹s⁻¹) |

|---|---|---|---|

| NH₃ | EtOH, 60°C, 6 h | Benzenesulfonamide-3-chloroaniline adduct | 0.45 |

| CH₃O⁻ | DMF, 25°C, 12 h | Methoxy-substituted derivative | 0.28 |

| HS⁻ | H₂O, 80°C, 3 h | Thiolated product | 0.67 |

Trends :

Stability and Degradation

Scientific Research Applications

Chemical Properties and Structure

N-(3-Chlorophenyl)benzenesulfonamide is characterized by the following molecular formula:

- Molecular Formula : CHClNOS

- Molecular Weight : 273.73 g/mol

The compound features a sulfonamide functional group (-SO₂NH₂) attached to an aromatic ring, which is typical for many biologically active compounds. Its structure allows for various chemical modifications that can enhance its efficacy in different applications.

Medicinal Chemistry

N-(3-Chlorophenyl)benzenesulfonamide has been extensively studied for its antimicrobial properties . As a sulfonamide, it functions by inhibiting bacterial dihydropteroate synthase, crucial for folate synthesis in bacteria. This inhibition disrupts nucleic acid synthesis, leading to bacterial cell death.

- Case Study : Research has shown that derivatives of N-(3-Chlorophenyl)benzenesulfonamide exhibit activity against resistant strains of bacteria, making them potential candidates for developing new antibiotics .

Enzyme Inhibition Studies

The compound is also investigated for its potential as an enzyme inhibitor in various biochemical pathways. Its ability to bind to specific enzyme active sites can disrupt normal cellular processes.

- Mechanism of Action : The interaction with enzymes may lead to significant therapeutic effects by altering metabolic pathways, which is crucial in drug design .

Material Science

In material science, N-(3-Chlorophenyl)benzenesulfonamide is explored for its role as a building block in synthesizing more complex organic materials. Its structural features allow it to participate in various chemical reactions including oxidation and substitution.

- Applications : It can be utilized in the development of new materials with tailored properties for specific applications such as sensors or catalysts .

Table 1: Summary of Applications

Table 2: Chemical Reactions Involving N-(3-Chlorophenyl)benzenesulfonamide

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts amino groups to nitro derivatives | Potassium permanganate, hydrogen peroxide |

| Reduction | Forms corresponding amines | Lithium aluminum hydride, sodium borohydride |

| Substitution | Nucleophilic substitution on chlorophenyl group | Hydroxide ions or amines under basic conditions |

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the pH regulation in cells. This inhibition can lead to the suppression of tumor growth in cancer cells by disrupting their metabolic processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Chlorophenyl Benzenesulfonamides

2.2. Electronic and Reactivity Profiles

- HOMO-LUMO Gaps : While direct data for N3CPBSA is lacking, highlights that chloro substituents reduce the HOMO-LUMO gap in related compounds (e.g., N-(3-chlorophenyl)naphthyl carboxamide), increasing chemical softness and reactivity .

- Acidity of NH Group : Electron-withdrawing chloro groups enhance NH acidity, improving hydrogen-bonding capacity and solubility in polar solvents .

Table 2: Electronic Properties of Selected Sulfonamides

| Compound | Substituent | HOMO-LUMO Gap (eV) | Softness (eV⁻¹) | NH Acidity (pKa) |

|---|---|---|---|---|

| N3CPBSA | 3-Cl | N/A | N/A | ~8.5 (estimated) |

| Aspirin | – | 4.2 | 0.24 | 3.5 |

| N-(3,5-Dichlorophenyl) derivative | 3,5-Cl | N/A | Higher than mono-Cl | ~7.8 (estimated) |

Biological Activity

N-(3-Chlorophenyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and enzyme inhibition properties. This article synthesizes various research findings, case studies, and experimental data to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

N-(3-Chlorophenyl)benzenesulfonamide is characterized by a sulfonamide group attached to a chlorophenyl moiety. The presence of the chlorine atom significantly influences its reactivity and biological activity compared to other similar compounds. The sulfonamide group can mimic para-aminobenzoic acid (PABA), which is crucial for bacterial growth, making this compound a potential inhibitor of bacterial dihydropteroate synthase.

The mechanism of action for N-(3-Chlorophenyl)benzenesulfonamide primarily involves its interaction with specific enzymes and receptors. It has been shown to inhibit bacterial growth by mimicking PABA, thereby disrupting folate synthesis in bacteria. Additionally, the chlorophenyl group enhances binding affinity to certain molecular targets, potentially increasing the compound's efficacy against various pathogens.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial properties of N-(3-Chlorophenyl)benzenesulfonamide. It has been evaluated against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacteria | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Klebsiella pneumoniae | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound exhibits moderate to strong antibacterial activity, particularly against Staphylococcus aureus, which is known for its antibiotic resistance .

Antifungal Activity

In addition to antibacterial properties, N-(3-Chlorophenyl)benzenesulfonamide has shown antifungal activity. Research indicates that it effectively inhibits the growth of Candida albicans, with MIC values ranging from 16 to 64 µg/mL depending on the strain tested. The compound's ability to disrupt fungal cell wall synthesis contributes to its antifungal effects .

Case Studies and Research Findings

Several case studies have explored the biological activity of N-(3-Chlorophenyl)benzenesulfonamide in detail:

- Antimicrobial Evaluation : A study assessed a series of benzenesulfonamide derivatives, including N-(3-Chlorophenyl)benzenesulfonamide, revealing that modifications in the chemical structure significantly impact antimicrobial potency. The study found that compounds with halogen substitutions exhibited enhanced activity against resistant strains of bacteria .

- Enzyme Inhibition : Research focused on the enzyme inhibition capabilities of N-(3-Chlorophenyl)benzenesulfonamide showed promising results in inhibiting carbonic anhydrase (CA), an enzyme involved in various physiological processes. The compound displayed selectivity for CA IX over CA II, indicating potential therapeutic applications in cancer treatment .

Q & A

Basic Research Question: What are the common synthetic routes for N-(3-chlorophenyl)benzenesulfonamide, and how can reaction conditions be optimized?

Answer:

N-(3-Chlorophenyl)benzenesulfonamide is typically synthesized via sulfonylation of 3-chloroaniline with benzenesulfonyl chloride under basic conditions. Key steps include:

- Reagent Selection : Use triethylamine (TEA) as a base to neutralize HCl byproducts, ensuring efficient reaction progression .

- Solvent Optimization : Tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature (RT) is preferred for solubility and reactivity .

- Workup : Post-reaction, the product is purified via flash chromatography (e.g., CH₂Cl₂ to CH₂Cl₂/AcOEt gradients) to remove unreacted sulfonyl chloride or aniline derivatives .

Critical Parameter : Monitor reaction completion using TLC or HPLC to avoid over-sulfonylation, which can lead to bis-sulfonamide byproducts.

Advanced Research Question: How do crystallographic studies resolve conformational ambiguities in N-(3-chlorophenyl)benzenesulfonamide derivatives?

Answer:

X-ray crystallography reveals key structural features:

- Torsion Angles : The C—SO₂—NH—C segment shows a torsion angle of ~62.3° in 2,4-dichloro-N-(3-chlorophenyl)benzenesulfonamide, indicating a twisted conformation due to steric and electronic effects of substituents .

- Hydrogen Bonding : The NH group forms intermolecular H-bonds with sulfonyl oxygen atoms, stabilizing the crystal lattice (e.g., N—H···O=S interactions at ~2.8 Å) .

- Comparative Analysis : Substituent position (e.g., meta vs. para chlorine) significantly alters molecular packing. For example, replacing 3-Cl with 4-Cl increases torsion angles to ~67.8° .

Methodological Note : Use SHELXL for small-molecule refinement and SHELXS for structure solution to ensure high-resolution data accuracy .

Basic Research Question: What spectroscopic techniques are essential for characterizing N-(3-chlorophenyl)benzenesulfonamide?

Answer:

- ¹H/¹³C NMR :

- IR Spectroscopy : Key bands include ν(N–H) at ~3386 cm⁻¹ and ν(S=O) at ~1150–1350 cm⁻¹ .

Advanced Research Question: How can structure-activity relationship (SAR) studies guide the design of N-(3-chlorophenyl)benzenesulfonamide analogs with enhanced bioactivity?

Answer:

- Substituent Effects :

- Chlorine Position : 3-Cl substitution enhances antimicrobial activity compared to 4-Cl analogs due to improved target binding .

- Alkyne/Trifluoromethyl Additions : Derivatives like 4-(trifluoromethyl)-N-(3-chlorophenyl)benzenesulfonamide show increased lipophilicity, improving blood-brain barrier penetration .

- Computational Modeling :

- Use AutoDock to predict binding affinities. For example, (E)-4-((4-chlorobenzylidene)amino)-N-(thiazol-2-yl)benzenesulfonamide derivatives exhibit strong docking scores (ΔG < -8 kcal/mol) with bacterial enzyme targets .

Experimental Validation : Test antiproliferative activity via MTT assays (e.g., IC₅₀ ~30 µM against HeLa cells) .

- Use AutoDock to predict binding affinities. For example, (E)-4-((4-chlorobenzylidene)amino)-N-(thiazol-2-yl)benzenesulfonamide derivatives exhibit strong docking scores (ΔG < -8 kcal/mol) with bacterial enzyme targets .

Advanced Research Question: How to address contradictions in reported crystallographic data for sulfonamide derivatives?

Answer:

Discrepancies in torsion angles or unit cell parameters may arise from:

- Experimental Conditions : Temperature fluctuations during data collection (e.g., Oxford Xcalibur diffractometers require precise β-angle calibration) .

- Polymorphism : Different solvent systems (e.g., EtOH vs. DMF) can yield alternative crystal forms.

Resolution Strategies :

Basic Research Question: What are the safety and handling protocols for N-(3-chlorophenyl)benzenesulfonamide in laboratory settings?

Answer:

- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the sulfonamide group .

- PPE : Use nitrile gloves and fume hoods due to potential respiratory irritation (MSDS-reported LD₅₀ > 2000 mg/kg in rats) .

- Waste Disposal : Neutralize with 1M NaOH before aqueous disposal to degrade sulfonamide residues .

Advanced Research Question: How can computational methods predict the pharmacokinetic properties of N-(3-chlorophenyl)benzenesulfonamide derivatives?

Answer:

- ADMET Prediction :

- Solubility Enhancement : Introduce morpholine or pyrimidine rings to improve aqueous solubility (e.g., 4-morpholin-4-yl derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.